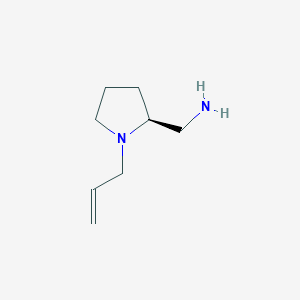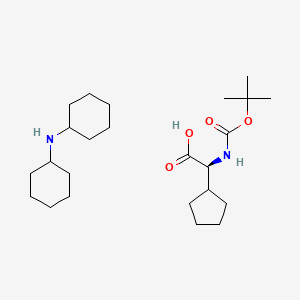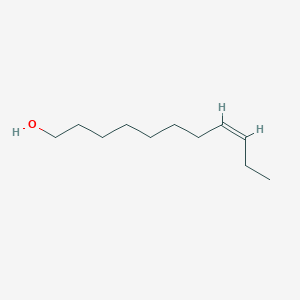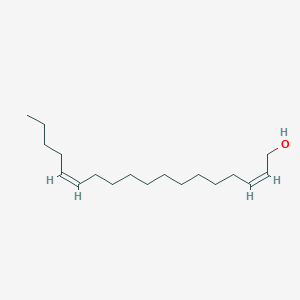![molecular formula C₂₄H₂₃ClO₂ B1145953 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol CAS No. 1276031-01-6](/img/structure/B1145953.png)
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol, also known as 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol, is a synthetic organic compound used in a variety of scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 80°C. 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. This compound has also been used in the development of drugs and pharmaceuticals.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of the compound '4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol' can be achieved through a multi-step synthetic pathway involving several reactions.
Starting Materials
4-bromoacetophenone, 2-chloroethanol, sodium hydride, 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, sodium borohydride, cinnamaldehyde, phenol
Reaction
Step 1: Synthesis of 4-(2-Chloroethoxy)acetophenone by reacting 4-bromoacetophenone with 2-chloroethanol in the presence of sodium hydride., Step 2: Synthesis of 4-(2-Chloroethoxy)chalcone by reacting 4-(2-Chloroethoxy)acetophenone with 4-bromobenzaldehyde in the presence of benzyltriphenylphosphonium chloride., Step 3: Reduction of 4-(2-Chloroethoxy)chalcone to 4-(2-Chloroethoxy)phenylbutan-1-one using sodium borohydride as a reducing agent., Step 4: Synthesis of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol by reacting 4-(2-Chloroethoxy)phenylbutan-1-one with cinnamaldehyde in the presence of phenol as a catalyst.
Mécanisme D'action
The mechanism of action of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol is not yet fully understood. However, it is thought that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that this compound may act as an agonist or antagonist of certain receptors in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol are not yet fully understood. However, it is thought that this compound may have an effect on the metabolism of drugs and the activity of certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. It is also relatively easy to synthesize and is readily available commercially. However, this compound is not very stable and is prone to decomposition, so it is important to store it properly and use it quickly.
Orientations Futures
The potential future directions for 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and pharmaceuticals. Additionally, further research into the synthesis of this compound and its use in other laboratory experiments may be beneficial. Finally, research into the potential toxicity of this compound may also be beneficial.
Applications De Recherche Scientifique
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used in the development of drugs and pharmaceuticals. In addition, this compound has been used in the study of the mechanism of action of drugs and as an inhibitor of enzymes.
Propriétés
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-8-12-21(26)13-9-18)24(19-6-4-3-5-7-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVZRJXMBKELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)



![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)


